Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a methylthio group, and a keto group on the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate typically involves the esterification of 3-(4-(methylthio)phenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(4-(methylthio)phenyl)-3-oxopropanoic acid+ethanolacid catalystEthyl 3-(4-(methylthio)phenyl)-3-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Hydrochloric acid or sodium hydroxide; typically carried out under reflux conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl 3-(4-(methylthio)phenyl)-3-hydroxypropanoate.
Substitution: 3-(4-(methylthio)phenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methylthio group and the keto group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a methylthio group.
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a chloro group instead of a methylthio group.
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with a nitro group instead of a methylthio group.
The uniqueness of this compound lies in the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a methylthio group attached to a phenyl ring, which influences its reactivity and biological activity. The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methylthio group enhances its binding affinity, potentially leading to inhibition or modulation of specific biochemical pathways. This compound has been studied for its antimicrobial and anticancer properties, suggesting it may act through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with findings suggesting that it may interfere with cancer cell proliferation.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A recent study tested this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, demonstrating its potential as an antimicrobial agent.
- Anticancer Research : In another study focusing on breast cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations above 50 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Properties
IUPAC Name |
ethyl 3-(4-methylsulfanylphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZARDBBEJXHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263128 | |
Record name | Ethyl 4-(methylthio)-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63131-31-7 | |
Record name | Ethyl 4-(methylthio)-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63131-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(methylthio)-β-oxobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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